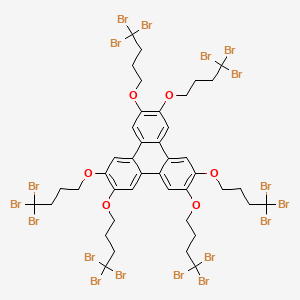![molecular formula C11H20O3S B12587633 Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester CAS No. 874783-32-1](/img/structure/B12587633.png)
Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester is an organic compound with the molecular formula C11H20O3S. This compound contains a thioester functional group, which is characterized by a sulfur atom bonded to a carbonyl group. The presence of an ester linkage and a long aliphatic chain makes this compound interesting for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[7-(acetyloxy)heptyl] ester typically involves the esterification of ethanethioic acid with a suitable alcohol. One common method is the Fischer esterification, where ethanethioic acid reacts with 7-(acetyloxy)heptanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Ethanethioic acid and 7-(acetyloxy)heptanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[7-(acetyloxy)heptyl] ester involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive towards nucleophiles, which can attack the carbonyl carbon, leading to the formation of various products. The ester linkage can also undergo hydrolysis, releasing ethanethioic acid and the corresponding alcohol .
Comparison with Similar Compounds
Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester can be compared with other similar compounds such as:
Ethanethioic acid, S-(2-furanylmethyl) ester: Contains a furan ring instead of a long aliphatic chain.
Ethanethioic acid, S-propyl ester: Has a shorter alkyl chain compared to the heptyl chain in this compound.
Ethanethioic acid, S-(2-methoxyphenyl) ester: Contains a methoxyphenyl group instead of an acetyloxyheptyl group.
The uniqueness of this compound lies in its long aliphatic chain and the presence of both ester and thioester functionalities, which provide it with distinct chemical properties and reactivity.
Properties
CAS No. |
874783-32-1 |
|---|---|
Molecular Formula |
C11H20O3S |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
7-acetylsulfanylheptyl acetate |
InChI |
InChI=1S/C11H20O3S/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 |
InChI Key |
RDEQFAZZNAGWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)


![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)
![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)





![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)

